molecular formula C18H18N2O7S B2754814 5-[(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide CAS No. 2320930-80-9

5-[(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide

Cat. No.: B2754814
CAS No.: 2320930-80-9
M. Wt: 406.41
InChI Key: FVQIFZWYJGCCHR-UHFFFAOYSA-N
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Description

5-[(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bifuran moiety, a hydroxyethyl group, and a sulfamoyl linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: The nitro group in the sulfamoyl linkage can be reduced to an amine under hydrogenation conditions.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bifuran structure makes it a candidate for studying π-π interactions and electronic properties.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies due to their unique structural features.

Medicine

Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The sulfamoyl group is known for its presence in various pharmacologically active compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its bifuran structure which can impart unique physical properties.

Mechanism of Action

The mechanism by which 5-[(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The bifuran moiety could interact with aromatic residues in proteins, while the sulfamoyl group could form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bifuran: A simpler bifuran compound without additional functional groups.

    Sulfamoylbenzoic acids: Compounds with similar sulfamoyl and benzamide functionalities but lacking the bifuran structure.

    Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different aromatic systems.

Uniqueness

The uniqueness of 5-[(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide lies in its combination of a bifuran moiety with a hydroxyethyl group and a sulfamoyl linkage, which is not commonly found in other compounds. This unique structure could impart specific electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-25-14-5-4-11(9-12(14)18(19)22)28(23,24)20-10-13(21)15-6-7-17(27-15)16-3-2-8-26-16/h2-9,13,20-21H,10H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQIFZWYJGCCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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